Mts-17-O5-mts

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Drug Development

3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis-methanethiosulfonate exhibits potential as an acetylcholinesterase inhibitor. This property can be leveraged in the development of therapeutic agents for conditions like Alzheimer's disease. The compound's ability to cross biological membranes due to its hydrophobic segments enhances its viability as a drug candidate.

Bioconjugation

The compound serves as a cross-linking agent in bioconjugation processes. Its methanethiosulfonate groups can form stable thioether bonds with thiol-containing biomolecules such as proteins and peptides. This application is crucial in creating targeted drug delivery systems and developing antibody-drug conjugates (ADCs).

Materials Science

In materials science, 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis-methanethiosulfonate can be used to modify surfaces for enhanced biocompatibility and functionality. The compound can be incorporated into polymer matrices to create smart materials that respond to environmental stimuli.

Comparative Data Table

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Drug Development | Acetylcholinesterase inhibition | Treatment for neurodegenerative diseases |

| Bioconjugation | Formation of stable thioether bonds | Improved targeting in drug delivery |

| Materials Science | Surface modification via cross-linking | Enhanced biocompatibility and functionality |

Case Study 1: Drug Development

A study published by MDPI explored the synthesis of derivatives of methanethiosulfonates and their effects on acetylcholinesterase activity. The findings indicated that compounds similar to 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis-methanethiosulfonate showed significant inhibitory effects on acetylcholinesterase in vitro .

Case Study 2: Bioconjugation

Research conducted on the use of methanethiosulfonates for bioconjugation demonstrated the effectiveness of these compounds in forming stable linkages with proteins. The study highlighted the versatility of methanethiosulfonate-based cross-linkers in creating functionalized biomolecules for targeted therapies .

Case Study 3: Materials Science

A recent investigation into polymer composites incorporating methanethiosulfonate derivatives revealed improved mechanical properties and biocompatibility. The study concluded that these materials could be utilized in biomedical applications such as tissue engineering scaffolds .

Mecanismo De Acción

Target of Action

MTS-17-O5-MTS is a sulfhydryl cross-linking reagent . It primarily targets equilibrative nucleoside transporters (ENTs) of the SLC29 family . These transporters play crucial roles in many physiological and pharmacological processes, including the import of drugs for the treatment of cancer, AIDS, cardiovascular, and parasitic diseases .

Mode of Action

This compound interacts with its targets by cross-linking the relevant cysteine pairs . This interaction leads to changes in the conformation of the transporters . In the case of the Leishmania donovani nucleoside transporter 1.1 (LdNT1.1), four transmembrane helices close to form a predicted intracellular gate .

Biochemical Pathways

The action of this compound affects the transport pathways of the targeted transporters . By cross-linking the relevant cysteine pairs, it inhibits the transport activity of the transporters . This results in changes in the downstream effects related to the physiological and pharmacological processes that these transporters are involved in .

Pharmacokinetics

As a sulfhydryl cross-linking reagent, it can be inferred that its pharmacokinetic properties would be influenced by factors such as its molecular weight and structure .

Result of Action

The primary result of the action of this compound is the inhibition of transport activity of the targeted transporters . This is achieved through the cross-linking of the relevant cysteine pairs . Notably, the inactivation of transport can be significantly restored after reduction with the sulfhydryl reducing compound DTT .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the length of the cross-linking reagents can affect the efficacy of the compound . Cross-linking with reagents less than 15 Å in length results in very low or no activity, whereas full or partial activity is observed when cross-linking is mediated by flexible reagents greater than 15 Å in length .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthetic route typically involves the use of sulfhydryl cross-linking reagents . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of Mts-17-O5-mts follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and scalability. Quality control measures are implemented to maintain the purity and efficacy of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Mts-17-O5-mts undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by specific reagents and conditions tailored to achieve the desired transformations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen functionalities.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides .

Comparación Con Compuestos Similares

Similar Compounds

Mts-16-O4-mts: Another sulfhydryl cross-linking reagent with a similar structure but different functional groups.

Mts-18-O6-mts: A compound with additional oxygen functionalities, leading to different reactivity and applications.

Uniqueness

Mts-17-O5-mts stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to form stable cross-links with sulfhydryl groups makes it particularly useful in biochemical and medical research .

Actividad Biológica

3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis-methanethiosulfonate (MTS-17) is a chemical compound notable for its application in biochemistry and molecular biology. This compound belongs to a class of reagents known as methanethiosulfonates (MTS), which are widely used for thiol modification and cross-linking in protein studies. The unique structure of MTS-17 allows it to interact with thiol groups in proteins, facilitating various biological processes.

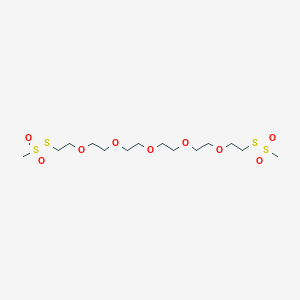

Chemical Structure and Properties

- Molecular Formula : C14H30O9S4

- Molecular Weight : 470.64 g/mol

- CAS Number : 384342-61-4

The structure of MTS-17 includes multiple ether linkages and sulfonate groups that contribute to its reactivity with thiols. This reactivity is crucial for its role in biochemical applications.

MTS compounds primarily function by forming stable thioether bonds with cysteine residues in proteins. This reaction can lead to:

- Cross-linking of proteins : Facilitating the study of protein interactions and conformational changes.

- Modification of protein activity : Altering the function of enzymes or receptors by modifying their active sites or structural integrity.

1. Protein Cross-Linking

MTS-17 has been employed in various studies to cross-link proteins for structural analysis. For instance, it has been utilized to map the cofilin binding site on actin filaments, revealing insights into actin dynamics and cellular processes such as cytokinesis and endocytosis .

2. Drug Delivery Systems

The compound's ability to form stable conjugates with biomolecules makes it a candidate for drug delivery applications. By attaching therapeutic agents to MTS derivatives, researchers aim to enhance the specificity and efficacy of treatments targeting specific cells or tissues.

3. Bioconjugation Techniques

MTS-17 is also used in bioconjugation techniques to label proteins for imaging or tracking within biological systems. Its selective reactivity with thiols allows for precise labeling without altering the biological function of the target proteins.

Case Study 1: Cofilin and Actin Dynamics

In a study examining the role of cofilin in actin dynamics, MTS-17 was used to cross-link cofilin with actin filaments. The results demonstrated that cofilin's interaction with actin is crucial for regulating filament turnover during cellular processes . This work highlights MTS-17's utility in elucidating protein-protein interactions critical for cytoskeletal dynamics.

Case Study 2: Protein Conformation Changes

Another study investigated the conformational changes in membrane proteins upon binding with MTS derivatives. By using MTS-17 to cross-link specific residues, researchers were able to confirm structural rearrangements that occur upon ligand binding, providing insights into receptor activation mechanisms .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-[2-(2-methylsulfonylsulfanylethoxy)ethoxy]-2-[2-[2-(2-methylsulfonylsulfanylethoxy)ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O9S4/c1-26(15,16)24-13-11-22-9-7-20-5-3-19-4-6-21-8-10-23-12-14-25-27(2,17)18/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVTVNUGXMVSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCOCCOCCOCCOCCOCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O9S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400405 | |

| Record name | MTS-17-O5-MTS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384342-61-4 | |

| Record name | MTS-17-O5-MTS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.